(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Overview
Description
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β, γ-Diamino Acids
Research by Kano, Yokomatsu, Iwasawa, and Shibuya (1988) demonstrates the synthesis of β, γ-diamino acids from phenylalanine derivatives, including compounds structurally related to (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane. This process involves SN2 type substitution and oxidation, contributing to advancements in amino acid synthesis (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Peptide Helical Structures
Hirata et al. (2015) explored the synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, related to this compound. Their study on homochiral homopeptides provided insights into helical structures in peptides and the control of these structures in crystal states (Hirata et al., 2015).
Carbocyclic Nucleoside Synthesis
Bergmeier, Cobas, and Rapoport (1993) reported on the synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleoside synthesis. This compound, closely related to the molecule of interest, is significant in developing antiviral and antineoplastic carbocyclic nucleosides (Bergmeier, Cobas, & Rapoport, 1993).
Activation of Amino Acid Derivatives
Šavrda, Chertanova, and Wakselman (1994) investigated the activation of N,N-bis(alkoxycarbonyl) amino acids, including N-alkoxycarbonyl amino acid N-carboxyanhydrides and N,N-dialkoxycarbonyl amino acid fluorides. This research is relevant to the chemical manipulation and application of compounds like this compound in peptide synthesis (Šavrda, Chertanova, & Wakselman, 1994).
Synthesis of Nucleoside Analogs
Rapoport, Chen, Mohareb, Ahn, Sim, and Ho (2003) synthesized enantiomerically pure isosteres of ribose, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, from L-aspartic acid. These compounds are crucial for constructing nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).
Inhibition of Enzymatic Synthesis
Coulter, Lombardini, Sufrin, and Talalay (1974) studied the effects of various cyclopentane and cyclohexane amino acids, related to this compound, on the inhibition of enzymatic synthesis of S-adenosyl-L-methionine. Their findings contribute to understanding the biochemical pathways and potential therapeutic applications of these compounds (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVRCBRFPDMCW-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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